Licofelone

Catalog No.
S533106
CAS No.
156897-06-2
M.F
C23H22ClNO2
M. Wt
379.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Licofelone

CAS Number

156897-06-2

Product Name

Licofelone

IUPAC Name

2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetic acid

Molecular Formula

C23H22ClNO2

Molecular Weight

379.9 g/mol

InChI

InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27)

InChI Key

UAWXGRJVZSAUSZ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C

Solubility

Soluble in DMSO

Synonyms

(2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl)acetic acid, licofelone, ML 3000, ML-3000

Canonical SMILES

CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C

Description

The exact mass of the compound Licofelone is 379.1339 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Licofelone in Drug Development

Specific Scientific Field: Pharmaceutical Sciences and Drug Development

Application Summary: Licofelone, a drug candidate for clinical use, has been studied for its interactions with a membrane model system made of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). This study aimed to highlight the relevance of considering membrane lipids in the preclinical phase of drug development .

Methods of Application: The interactions of Licofelone with DPPC were evaluated by combining Langmuir isotherms, Brewster angle microscopy (BAM), polarization-modulation infrared reflection-absorption spectroscopy (PM-IRRAS), and grazing-incidence X-ray diffraction (GIXD) measurements .

Results or Outcomes: Licofelone caused the expansion of the DPPC isotherm without changing the lipid phase transition profile. It induced the reduction of DPPC packing density, while increasing the local order of the DPPC acyl chains. These alterations in the structural organization of phosphatidylcholine monolayers may be related to its pharmacological actions .

Licofelone in Treating Colitis

Specific Scientific Field: Medical Sciences and Gastroenterology

Application Summary: Licofelone has been evaluated for its anti-inflammatory effects on acetic acid-induced colitis in rats. It is a dual Cyclooxygenase 1,2 (COX1,2)/5-lipoxygenase (5-LOX) inhibitor with analgesic and anti-inflammatory effects .

Methods of Application: Licofelone was administered at doses of 2.5, 5, and 10 mg/kg to male Wistar rats. The study also involved the use of L-NG-nitro arginine methyl ester (L-NAME) and aminoguanidine (AG) 30 min before using Licofelone. Macroscopic, microscopic, and biochemical analysis of myeloperoxidase (MPO), nuclear factor-kappa B (NF-κB), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), superoxide dismutase (SOD), reactive oxygen species (ROS), and Toll-like receptor 4 (TLR-4) were assessed in colon tissue .

Results or Outcomes: Licofelone at a dose of 10 mg/kg attenuated colitis, increased SOD activity, and significantly reduced colonic levels of the aforementioned inflammatory factors. It improved macroscopic and microscopic symptoms in the acetic acid-induced colitis model .

Licofelone in Treating Alzheimer’s Disease

Specific Scientific Field: Neurology and Neurodegenerative Disorders

Application Summary: Licofelone has been studied for its potential use in treating neurological disorders such as Alzheimer’s disease. It has shown neuroprotective properties in the central nervous system, which is implicated in its regulatory effect on the COX/5-LOX pathway, inflammatory cytokines, and immune responses .

Methods of Application: In one study, Streptozotocin (STZ) was administered intracerebroventricular (ICV)-bilaterally 3 mg/kg in rats. The STZ-injected rats were treated with different doses of licofelone for 21 days .

Results or Outcomes: Licofelone has shown potential in combating Alzheimer’s disease through its anti-inflammatory effects and its ability to regulate the COX/5-LOX pathway, inflammatory cytokines, and immune responses .

Licofelone in Cancer Treatment

Specific Scientific Field: Oncology

Application Summary: Licofelone has been evaluated for its potential in cancer prevention and treatment. It has shown promising results in preclinical studies for colon and prostate cancer .

Methods of Application: In one study, male and female PIRC rats were fed diets containing licofelone for a certain period, and intestines were evaluated for tumor multiplicity as an efficacy endpoint . In another study, prostate cancer cells were treated with licofelone to determine cell viability and induction of apoptosis .

Results or Outcomes: Licofelone has shown potential in delaying tumor development and reducing tumor multiplicity in colon cancer . It also inhibited prostate cancer cell growth by enhancing apoptosis .

Licofelone in Pain Management

Specific Scientific Field: Pharmacology and Pain Management

Application Summary: Licofelone, a competitive inhibitor of 5-lipoxygenase, cyclooxygenase (COX)-1 and COX-2, is currently in clinical development for the treatment of osteoarthritis (OA). It has the potential to combine good analgesic and anti-inflammatory effects with excellent gastrointestinal tolerability .

Methods of Application: Licofelone is administered orally for the treatment of osteoarthritis .

Results or Outcomes: Licofelone has shown effectiveness in ameliorating the symptoms of OA, offering improved gastrointestinal tolerability and fewer incidences of worsened peripheral edema .

Licofelone is a novel compound classified as a dual-acting anti-inflammatory drug. It functions by inhibiting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are crucial in the metabolic pathways of arachidonic acid. This inhibition results in reduced levels of inflammatory mediators such as prostaglandins and leukotrienes, making Licofelone effective in treating conditions associated with inflammation and pain, including osteoarthritis .

The chemical structure of Licofelone is represented by the molecular formula C23H22ClNO2, with a molecular weight of approximately 379.9 g/mol . It is characterized by a complex arrangement that includes a chlorophenyl group and a dihydropyrrolizine moiety, contributing to its unique pharmacological properties.

As mentioned earlier, Licofelone's primary mechanism of action involves the inhibition of COX and 5-LOX enzymes, leading to reduced inflammation in OA joints [, ]. This combined inhibition might offer advantages over traditional NSAIDs by potentially reducing gastrointestinal side effects associated with COX inhibition alone [].

Clinical trials for Licofelone for OA were conducted in the early 2000s, but the results were mixed, and the drug has not been submitted for regulatory approval []. Therefore, information on its safety profile in humans is limited.

Licofelone undergoes several metabolic transformations primarily through oxidation and conjugation reactions. The compound exhibits significant catalytic activity in the oxygenation of arachidonic acid, generating various hydroperoxy derivatives. For instance, it catalyzes the formation of 8-hydroperoxyicosatetraenoate and 12-hydroperoxyicosatetraenoate, which are intermediates in the synthesis of eicosanoids .

Additionally, Licofelone has been shown to metabolize docosahexaenoate into resolvins, which play a role in resolving inflammation. The compound also demonstrates bis-oxygenase activity, further contributing to its complex biochemical interactions .

Licofelone has demonstrated significant biological activity in various preclinical models. It exhibits analgesic and anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with fewer gastrointestinal side effects. In studies involving carrageenan-induced paw edema and hyperalgesia models in rats, Licofelone showed effective dose-response relationships with ED50 values indicating potent analgesic properties .

Furthermore, Licofelone has been evaluated for its ability to ameliorate gastric ulceration induced by indomethacin, showcasing its potential protective effects on the gastrointestinal tract . Its dual inhibition mechanism allows it to provide therapeutic benefits without the common adverse effects associated with selective COX inhibitors.

The synthesis of Licofelone has been explored through various methodologies. One notable method involves the use of Fenton's reagent for an efficient synthesis pathway. This approach utilizes iron catalysts to promote oxidative reactions that lead to the formation of the desired compound from simpler precursors .

Other synthetic routes have also been investigated, focusing on optimizing yield and purity while ensuring scalability for pharmaceutical applications. The complexity of Licofelone's structure necessitates careful consideration during synthesis to maintain its pharmacological efficacy.

Licofelone is primarily being studied for its application in treating osteoarthritis and other inflammatory conditions. Its dual-action mechanism positions it as a promising alternative to traditional NSAIDs, potentially offering enhanced therapeutic profiles with reduced side effects .

Clinical trials are ongoing to evaluate its efficacy and safety in human subjects, particularly for chronic pain management and inflammation-related disorders. The compound's unique mechanism also suggests potential applications in other areas such as asthma management due to its ability to modulate leukotriene levels .

Licofelone's interactions with other pharmacological agents have been documented, particularly concerning its metabolic pathways. It exhibits low catalytic activity for certain drug interactions but can influence the metabolism of drugs like warfarin and diclofenac due to shared metabolic pathways involving cytochrome P450 enzymes .

Understanding these interactions is crucial for determining dosage regimens and potential contraindications when used alongside other medications.

Licofelone belongs to a class of drugs that includes other dual inhibitors of COX and LO pathways. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
MeloxicamSelective COX-2 inhibitorLower gastrointestinal toxicity compared to COX-1 inhibitors
Zileuton5-LOX inhibitorPrimarily used for asthma management
DiclofenacNon-selective COX inhibitorCommonly used for pain relief but associated with GI side effects
IndomethacinNon-selective COX inhibitorEffective for acute gout attacks but has notable side effects

Uniqueness of Licofelone: Unlike many traditional NSAIDs that primarily inhibit COX enzymes, Licofelone's dual inhibition of both COX and 5-LOX provides a broader therapeutic effect against inflammation while minimizing gastrointestinal complications associated with selective COX inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

379.1339066 g/mol

Monoisotopic Mass

379.1339066 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P5T6BYS22Y

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the management of osteoarthritis.

Pharmacology

Licofelone belongs to a novel class of dual-acting anti-inflammatory drugs called COX/LO inhibitors. This group of drugs simultaneously inhibits the enzymes cyclooxygenase (COX) and 5-lipoxygenase (LO).

MeSH Pharmacological Classification

Anti-Inflammatory Agents

Mechanism of Action

Licofelone, through combined 5-LOX/COX-inhibition, reduces levels of inflammatory prostaglandins and leukotrienes.

Pictograms

Irritant

Irritant

Other CAS

156897-06-2

Metabolism Metabolites

Licofelone has known human metabolites that include Licofelone M4, (2S,3S,4S,5R)-6-[2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, and Licofelone M2.

Wikipedia

Licofelone

Dates

Modify: 2023-08-15
1: Payandemehr B, Khoshneviszadeh M, Varastehmoradi B, Gholizadeh R, Bahremand T, Attar H, Bahremand A, Dehpour AR. A COX/5-LOX Inhibitor Licofelone Revealed Anticonvulsant Properties Through iNOS Diminution in Mice. Neurochem Res. 2015 Sep;40(9):1819-28. doi: 10.1007/s11064-015-1669-z. Epub 2015 Jul 28. PubMed PMID: 26216049.
2: Balansky R, Ganchev G, Iltcheva M, Nikolov M, Maestra SL, Micale RT, D'Agostini F, Steele VE, De Flora S. Modulation by licofelone and celecoxib of experimentally induced cancer and preneoplastic lesions in mice exposed to cigarette smoke. Curr Cancer Drug Targets. 2015;15(3):188-95. PubMed PMID: 25687474.
3: Kumar A, Sharma S, Prashar A, Deshmukh R. Effect of licofelone--a dual COX/5-LOX inhibitor in intracerebroventricular streptozotocin-induced behavioral and biochemical abnormalities in rats. J Mol Neurosci. 2015 Mar;55(3):749-59. doi: 10.1007/s12031-014-0414-4. Epub 2014 Sep 10. PubMed PMID: 25204299.
4: Zhang K, Zhao J, Su W, Lu R, Lv P. Immunomodulatory effectiveness of licofelone in preventing epidural fibrosis in post-laminectomy rat. Eur J Orthop Surg Traumatol. 2015 Jul;25 Suppl 1:S63-8. doi: 10.1007/s00590-014-1534-9. Epub 2014 Sep 9. PubMed PMID: 25200318.
5: Madka V, Mohammed A, Li Q, Zhang Y, Patlolla JM, Biddick L, Lightfoot S, Wu XR, Steele V, Kopelovich L, Rao CV. Chemoprevention of urothelial cell carcinoma growth and invasion by the dual COX-LOX inhibitor licofelone in UPII-SV40T transgenic mice. Cancer Prev Res (Phila). 2014 Jul;7(7):708-16. doi: 10.1158/1940-6207.CAPR-14-0087. Epub 2014 May 2. PubMed PMID: 24795386; PubMed Central PMCID: PMC4310686.
6: Kus G, Oztopcu-Vatan P, Uyar R, Kabadere S. Cytotoxic and apoptotic functions of licofelone on rat glioma cells. Acta Biol Hung. 2013 Dec;64(4):438-52. doi: 10.1556/ABiol.64.2013.4.4. PubMed PMID: 24275590.
7: Kabadere S, Kus G, Uyar R, Oztopcu-Vatan P. Licofelone abolishes survival of carcinogenic fibroblasts by inducing apoptosis. Drug Chem Toxicol. 2014 Jan;37(1):1-7. doi: 10.3109/01480545.2013.806525. Epub 2013 Jul 8. PubMed PMID: 23834160.
8: Dulin JN, Karoly ED, Wang Y, Strobel HW, Grill RJ. Licofelone modulates neuroinflammation and attenuates mechanical hypersensitivity in the chronic phase of spinal cord injury. J Neurosci. 2013 Jan 9;33(2):652-64. doi: 10.1523/JNEUROSCI.6128-11.2013. PubMed PMID: 23303944; PubMed Central PMCID: PMC3586230.
9: Kumar A, Vashist A, Kumar P, Kalonia H, Mishra J. Potential role of licofelone, minocycline and their combination against chronic fatigue stress induced behavioral, biochemical and mitochondrial alterations in mice. Pharmacol Rep. 2012;64(5):1105-15. PubMed PMID: 23238467.
10: Dulin JN, Moore ML, Grill RJ. The dual cyclooxygenase/5-lipoxygenase inhibitor licofelone attenuates p-glycoprotein-mediated drug resistance in the injured spinal cord. J Neurotrauma. 2013 Feb 1;30(3):211-26. doi: 10.1089/neu.2012.2587. Epub 2013 Jan 23. PubMed PMID: 22947335; PubMed Central PMCID: PMC3565554.
11: Wu YJ, Xue M, Chen H. Licofelone inhibits interleukin-18-induced pro-inflammatory cytokine release and cellular proliferation in human mesangial cells. Basic Clin Pharmacol Toxicol. 2012 Sep;111(3):166-72. doi: 10.1111/j.1742-7843.2012.00882.x. Epub 2012 Apr 11. PubMed PMID: 22433003.
12: Tavolari S, Munarini A, Storci G, Laufer S, Chieco P, Guarnieri T. The decrease of cell membrane fluidity by the non-steroidal anti-inflammatory drug Licofelone inhibits epidermal growth factor receptor signalling and triggers apoptosis in HCA-7 colon cancer cells. Cancer Lett. 2012 Aug 28;321(2):187-94. doi: 10.1016/j.canlet.2012.02.003. Epub 2012 Feb 14. PubMed PMID: 22343320.
13: Mohammed A, Janakiram NB, Li Q, Choi CI, Zhang Y, Steele VE, Rao CV. Chemoprevention of colon and small intestinal tumorigenesis in APC(Min/+) mice by licofelone, a novel dual 5-LOX/COX inhibitor: potential implications for human colon cancer prevention. Cancer Prev Res (Phila). 2011 Dec;4(12):2015-26. doi: 10.1158/1940-6207.CAPR-11-0233. Epub 2011 Sep 1. PubMed PMID: 21885812; PubMed Central PMCID: PMC3232346.
14: Liu W, Zhou J, Liu Y, Liu H, Bensdorf K, Guo C, Gust R. Licofelone-nitric oxide donors as anticancer agents. Arch Pharm (Weinheim). 2011 Aug;344(8):487-93. doi: 10.1002/ardp.201000397. Epub 2011 Jun 16. PubMed PMID: 21681808.
15: Sharma S, Lee J, Zhou J, Steele VE. Chemopreventive efficacy and mechanism of licofelone in a mouse lung tumor model via aspiration. Cancer Prev Res (Phila). 2011 Aug;4(8):1233-42. doi: 10.1158/1940-6207.CAPR-10-0117. Epub 2011 May 11. PubMed PMID: 21562034; PubMed Central PMCID: PMC3151334.
16: Kumar P, Kalonia H, Kumar A. Role of LOX/COX pathways in 3-nitropropionic acid-induced Huntington's disease-like symptoms in rats: protective effect of licofelone. Br J Pharmacol. 2011 Sep;164(2b):644-54. doi: 10.1111/j.1476-5381.2011.01418.x. PubMed PMID: 21486276; PubMed Central PMCID: PMC3188893.
17: Liu W, Zhou J, Bensdorf K, Zhang H, Liu H, Wang Y, Qian H, Zhang Y, Wellner A, Rubner G, Huang W, Guo C, Gust R. Investigations on cytotoxicity and anti-inflammatory potency of licofelone derivatives. Eur J Med Chem. 2011 Mar;46(3):907-13. doi: 10.1016/j.ejmech.2011.01.002. Epub 2011 Jan 11. PubMed PMID: 21295381.
18: Kalonia H, Kumar P, Kumar A. Licofelone attenuates quinolinic acid induced Huntington like symptoms: possible behavioral, biochemical and cellular alterations. Prog Neuropsychopharmacol Biol Psychiatry. 2011 Mar 30;35(2):607-15. doi: 10.1016/j.pnpbp.2011.01.003. Epub 2011 Jan 13. PubMed PMID: 21237233.
19: Gupta A, Kumar A, Kulkarni SK. Licofelone attenuates MPTP-induced neuronal toxicity: behavioral, biochemical and cellular evidence. Inflammopharmacology. 2010 Oct;18(5):223-32. doi: 10.1007/s10787-010-0052-6. Epub 2010 Aug 11. PubMed PMID: 20697819.
20: Raynauld JP, Martel-Pelletier J, Bias P, Laufer S, Haraoui B, Choquette D, Beaulieu AD, Abram F, Dorais M, Vignon E, Pelletier JP; Canadian Licofelone Study Group. Protective effects of licofelone, a 5-lipoxygenase and cyclo-oxygenase inhibitor, versus naproxen on cartilage loss in knee osteoarthritis: a first multicentre clinical trial using quantitative MRI. Ann Rheum Dis. 2009 Jun;68(6):938-47. doi: 10.1136/ard.2008.088732. Epub 2008 Jul 23. PubMed PMID: 18653484.

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